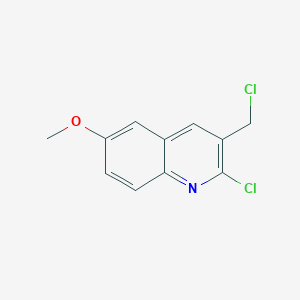
2-Chloro-3-chloromethyl-6-methoxyquinoline
説明
2-Chloro-3-chloromethyl-6-methoxyquinoline is a chemical compound with the molecular formula C11H9Cl2NO and a molecular weight of 242.1 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
The melting point of this compound is between 113-115 degrees Celsius .科学的研究の応用
Chemosensor Development
- 5-Chloro-8-methoxyquinoline derivatives have been explored for their potential as chemosensors. For example, a study by Prodi et al. (2001) detailed the synthesis of a compound that selectively responds to Cd^2+ ions over other metal ions, indicating potential applications in monitoring Cd^2+ concentrations in waste effluents and food products.
Antimicrobial Research
- Derivatives of 2-Chloroquinoline, including those with methoxy groups, have been synthesized and evaluated for antimicrobial activities. For instance, Tabassum et al. (2014) synthesized a series of 2-chloroquinolin-3-yl ester derivatives and found significant antimicrobial activity against various bacterial and fungal species.
Luminescence Properties
- The study of luminescence properties is another area where these compounds have been applied. Enoua et al. (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and investigated their fluorescence properties, which could have implications in materials science and sensor technology.
Chemical Synthesis Techniques
- The efficient synthesis processes for 2-chloro-3-chloromethyl substituted quinolines, like the one developed by Calvin et al. (2002), provide essential precursors for further chemical research and pharmaceutical applications.
Structural Analysis and Crystallography
- Structural analysis and crystallography of quinoline derivatives have been a focus area, helping to understand their chemical properties better. For example, Bai et al. (2012) synthesized and characterized a novel quinoline derivative, elucidating its molecular structure through X-ray diffraction.
Charge Density Analysis
- The study of charge density distribution in compounds like 2-chloro-3-chloromethyl-8-methylquinoline has been conducted to understand their intermolecular interactions better. Hathwar & Guru Row (2010) analyzed the electron density distribution in such compounds, providing insights into their chemical bonding and properties.
Antitumor Agents
- Some derivatives of 2-Chloro-3-chloromethyl-6-methoxyquinoline have been investigated for their potential as antitumor agents. Chou et al. (2010) explored the cytotoxic activity of various quinolin-4-one derivatives against tumor cell lines, highlighting the potential of these compounds in cancer therapy.
Spectral and Magnetic Studies
- The chloro complexes of metals with quinoline derivatives, including 6-methoxyquinoline, have been analyzed using spectral and magnetic data, as demonstrated in the research by Allan & Dalrymple (1991). This research contributes to the understanding of the stereochemical configuration of these complexes.
Fluorescence Probes
- Quinoline derivatives like 6-methoxyquinolin have been used to develop fluorescent probes for metal ions. Zhao et al. (2011) synthesized a novel fluorescent probe with high selectivity for Zn^2+, demonstrating itspotential application in biological and environmental sensing.
Molecular Docking and Antimicrobial Studies
- Molecular docking studies, along with antimicrobial evaluations, are conducted on quinoline derivatives to understand their interaction with biological targets. Murugavel et al. (2017) synthesized a novel quinoline compound and assessed its efficacy against various bacterial and fungal strains, providing insights into its potential as an antimicrobial agent.
Apoptosis Inducers in Cancer Therapy
- Quinoline derivatives have also been explored as apoptosis inducers and potential anticancer agents. Sirisoma et al. (2009) conducted a study that identified potent apoptosis inducers with high efficacy in cancer cell lines, emphasizing the therapeutic potential of these compounds.
Exploration in Green Chemistry
- In the realm of green chemistry, the synthesis and evaluation of quinoline derivatives are pursued for their eco-friendly and efficient production methods. Rana et al. (2008) demonstrated the synthesis of certain quinoline derivatives using both conventional and microwave methods, emphasizing the importance of sustainable practices in chemical synthesis.
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-(chloromethyl)-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIQFHGMCNXAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588981 | |
| Record name | 2-Chloro-3-(chloromethyl)-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948291-11-0 | |
| Record name | 2-Chloro-3-(chloromethyl)-6-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(chloromethyl)-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B3389872.png)


![3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid](/img/structure/B3389894.png)
![5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol](/img/structure/B3389897.png)
![6-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B3389902.png)
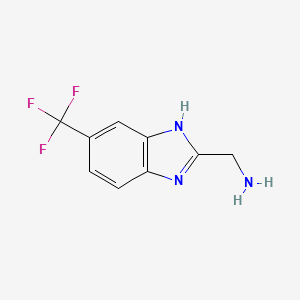
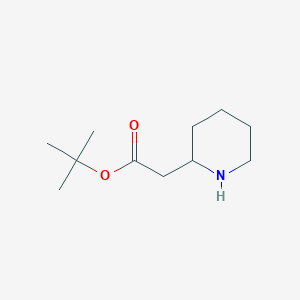

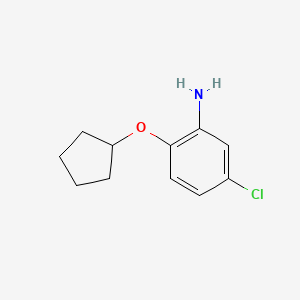

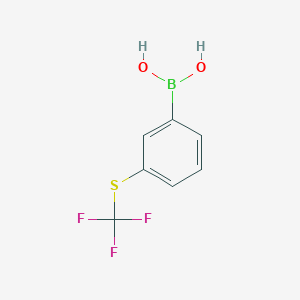

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride](/img/structure/B3389957.png)